Oxalic acid--piperidine (1/2)
Description
Oxalic acid–piperidine (1/2) is a molecular complex formed in a 1:2 molar ratio between oxalic acid (C₂H₂O₄) and piperidine (C₅H₁₁N). This compound is synthesized through acid-base interactions, where oxalic acid acts as a dicarboxylic acid donor, and piperidine serves as a bicyclic amine acceptor. The formation of such complexes is often driven by strong hydrogen-bonding networks, which stabilize the crystal structure .
Synthesis and Optimization: Evidence from synthetic protocols indicates that oxalic acid is frequently employed in reaction systems to minimize byproduct formation. For instance, replacing acetic acid with dioxane as a solvent and adding oxalic acid improved reaction yields and simplified purification processes in related compounds .
These interactions are likely conserved in the piperidine complex, given the basicity of piperidine and the propensity of oxalic acid to form extended hydrogen-bonded networks.
Properties
CAS No. |
65512-63-2 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
oxalic acid;piperidine |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-2-4-6-5-3-1;3-1(4)2(5)6/h2*6H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
LKSWHQFYFLFHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1CCNCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–piperidine (1/2) typically involves the reaction of oxalic acid with piperidine in an aqueous solution. The reaction is carried out by dissolving oxalic acid in water and gradually adding piperidine while maintaining the temperature at around 25-30°C. The mixture is stirred until a homogeneous solution is obtained, followed by slow evaporation to yield the crystalline product.
Industrial Production Methods: In an industrial setting, the production of oxalic acid–piperidine (1/2) can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions remain similar, with careful control of temperature and pH to ensure the formation of the desired complex. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid–piperidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Oxalic acid–piperidine (1/2) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of oxalic acid–piperidine (1/2) involves its interaction with various molecular targets and pathways. The piperidine moiety can interact with enzymes and receptors, modulating their activity. The oxalic acid component can chelate metal ions, affecting their availability and function in biological systems. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Oxalic Acid–Pyridine-4-Carbonitrile (1/2)
- Molar Ratio : Both compounds share a 1:2 stoichiometry between oxalic acid and the amine component .
- Crystal System: The pyridine-4-carbonitrile complex crystallizes in a triclinic system ($ a = 3.6842 \, \text{Å}, \, b = 7.5816 \, \text{Å}, \, c = 12.4511 \, \text{Å} $) with $ \alpha = 78.258^\circ $, $ \beta = 85.301^\circ $, and $ \gamma = 82.547^\circ $, stabilized by O–H···N and π-π interactions .
- Applications : The pyridine-4-carbonitrile complex has been studied for ferroelectric properties due to its polarizable structure , whereas applications of the piperidine complex remain unexplored in the evidence.
Metal Complexes: Cadmium Oxalate
- Composition : Cadmium oxalate (CdC₂O₄) involves metal coordination rather than acid-base interactions, with oxalate acting as a bidentate ligand .
- Structural Differences : Unlike organic amine complexes, cadmium oxalate features covalent metal-oxygen bonds and a distinct coordination geometry. This contrasts with the hydrogen-bonded networks in oxalic acid–piperidine (1/2) .
Other Amine–Oxalic Acid Derivatives
- Piperazine–Oxalic Acid Esters : Evidence highlights bacterial volatile organic compounds (MVOCs) containing oxalic acid esters with piperazine derivatives (e.g., oxalic acid, cyclohexyl undecyl ester), which promote plant growth . These esters differ fundamentally from the ionic or hydrogen-bonded interactions in oxalic acid–piperidine (1/2).
- Reactivity in Synthesis : Oxalic dichloride reacts with amines like piperidine to form acylated products (e.g., sinapic acid analogs), showcasing divergent reactivity compared to the acid-base complexation of oxalic acid–piperidine (1/2) .
Table 1: Comparison of Oxalic Acid Complexes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
